N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine
Brand Name: Vulcanchem
CAS No.: 1245570-07-3
VCID: VC7347639
InChI: InChI=1S/C8H13N3O2/c12-8(13)2-4-9-5-7-11-6-1-3-10-11/h1,3,6,9H,2,4-5,7H2,(H,12,13)
SMILES: C1=CN(N=C1)CCNCCC(=O)O
Molecular Formula: C8H14IN3O2
Molecular Weight: 311.123

N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine

CAS No.: 1245570-07-3

Cat. No.: VC7347639

Molecular Formula: C8H14IN3O2

Molecular Weight: 311.123

* For research use only. Not for human or veterinary use.

N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine - 1245570-07-3

Specification

CAS No. 1245570-07-3
Molecular Formula C8H14IN3O2
Molecular Weight 311.123
IUPAC Name 3-(2-pyrazol-1-ylethylamino)propanoic acid
Standard InChI InChI=1S/C8H13N3O2/c12-8(13)2-4-9-5-7-11-6-1-3-10-11/h1,3,6,9H,2,4-5,7H2,(H,12,13)
Standard InChI Key LYVZLZNKXNWZPZ-UHFFFAOYSA-N
SMILES C1=CN(N=C1)CCNCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-[2-(1H-Pyrazol-1-yl)ethyl]-β-alanine (PubChem CID: 49651964) has the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . The IUPAC name is 3-[2-(pyrazol-1-yl)ethylamino]propanoic acid, reflecting its β-alanine core substituted with a pyrazole-containing ethylamine side chain. Key structural features include:

  • A pyrazole ring (1H-pyrazol-1-yl) providing aromaticity and hydrogen-bonding capacity.

  • A two-carbon ethyl spacer linking the pyrazole to the β-alanine backbone.

  • A carboxylic acid group enabling salt formation and interaction with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₃N₃O₂PubChem
Molecular Weight183.21 g/molPubChem
IUPAC Name3-[2-(pyrazol-1-yl)ethylamino]propanoic acidPubChem
Canonical SMILESC1=CN(N=C1)CCNCCC(=O)OPubChem
XLogP3-0.7PubChem

Structural Analysis

The pyrazole ring adopts a planar conformation, with the nitrogen atoms at positions 1 and 2 participating in hydrogen bonding. The ethyl linker provides flexibility, allowing the molecule to adopt multiple conformations in solution . X-ray crystallography of related analogs (e.g., N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-β-alanine) confirms the stability of the pyrazole-ethyl-β-alanine framework, with intramolecular hydrogen bonds between the carboxylic acid and pyrazole NH groups .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-β-alanine typically involves multi-step protocols:

Pyrazole-Ethylamine Intermediate

  • Pyrazole alkylation: Reaction of pyrazole with 1,2-dibromoethane yields 1-(2-bromoethyl)-1H-pyrazole.

  • Amine functionalization: Substitution of bromide with ethylenediamine forms 2-(1H-pyrazol-1-yl)ethylamine .

β-Alanine Conjugation

The amine intermediate is coupled to β-alanine via carbodiimide-mediated amidation or reductive amination. For example:

  • EDC/HOBt coupling: 2-(1H-pyrazol-1-yl)ethylamine reacts with β-alanine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

  • Reductive amination: Condensation of ethylamine with β-alanine’s carbonyl group, followed by sodium cyanoborohydride reduction.

Table 2: Representative Synthesis Yields

MethodYield (%)Purity (%)Reference
EDC/HOBt coupling72>95
Reductive amination6592

Regioselectivity Challenges

Pyrazole’s tautomerism (1H vs. 2H forms) complicates alkylation. Using polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., HCl) favors 1H-pyrazole regioisomers . For N-[2-(1H-pyrazol-1-yl)ethyl]-β-alanine, selectivity exceeds 95% under optimized conditions .

Applications in Drug Development

Antidiabetic Agents

The compound’s GCGR antagonism profile positions it as a candidate for type 2 diabetes therapy. MK-0893, a clinical-stage analog, reduced HbA1c by 1.5% in phase II trials . Modifications to the pyrazole ring (e.g., chloro substituents) enhance potency and selectivity .

Oncology

Pyrazole-β-alanine hybrids are explored as:

  • PARP inhibitors: Pyrazole’s aromatic system intercalates with DNA repair enzymes.

  • Kinase inhibitors: The carboxylic acid group chelates ATP-binding site metals .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of pyrazole substituents (e.g., 3-methyl, 5-aryl) to optimize receptor binding .

  • Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability .

  • Targeted Delivery: Conjugation to nanoparticles for glioblastoma-specific uptake .

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